molecular formula C13H19NO B1319742 1-(Pyridin-2-yl)octan-1-one CAS No. 898779-37-8

1-(Pyridin-2-yl)octan-1-one

Cat. No.: B1319742
CAS No.: 898779-37-8
M. Wt: 205.3 g/mol
InChI Key: VGFPXTCFKYJHMO-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)octan-1-one is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-yloctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-3-4-5-6-10-13(15)12-9-7-8-11-14-12/h7-9,11H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFPXTCFKYJHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601282
Record name 1-(Pyridin-2-yl)octan-1-one
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Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-37-8
Record name 1-(2-Pyridinyl)-1-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridin-2-yl)octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Pyridine Ketone Derivatives in Modern Chemical Sciences

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds with wide-ranging applications in medicinal and industrial chemistry. sciencepublishinggroup.com The incorporation of a ketone group into a pyridine structure creates pyridine-ketone derivatives, a class of compounds with significant potential. These molecules are recognized for their versatility in drug design and development. researchgate.net

Pyridinones, a closely related class of compounds, are considered privileged scaffolds in drug discovery. researchgate.net They can act as both hydrogen bond donors and acceptors, and can serve as bioisosteres for other chemical groups, influencing a drug molecule's properties like lipophilicity and solubility. researchgate.net Pyridine-ketone derivatives are valuable precursors in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Their biological activities are often attributed to the pyridine ring's ability to form hydrogen bonds and engage in π-π interactions with biological targets.

The Rationale for a Deep Dive into 1 Pyridin 2 Yl Octan 1 One

The specific compound 1-(Pyridin-2-yl)octan-1-one is characterized by a pyridine (B92270) ring attached to an octanone chain. bldpharm.com While detailed research on this exact molecule is still emerging, the investigation of analogous structures provides a strong rationale for its comprehensive study. For instance, derivatives of 1-(Pyridin-2-yl)butan-2-one have been evaluated for their cytotoxic effects on cancer cells and for anti-tubercular activity. Similarly, other pyridine derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. sciencepublishinggroup.comrsc.org

The structural features of this compound, with its lipophilic octyl chain and the reactive ketone group attached to the versatile pyridine ring, make it a compelling candidate for further research into its potential biological activities and applications in materials science.

Exploring Research Avenues for Analogous Pyridinone Structures

The study of analogous pyridinone structures opens up numerous research avenues. The synthesis of various pyrone- or pyridone-embedded analogs has led to the discovery of compounds with potent and selective inhibitory activity against human umbilical vein endothelial cells, suggesting potential anti-angiogenesis applications. mdpi.com

Furthermore, the development of pyrrolo[3,4-b]pyridin-5-ones has been explored for their potential in breast cancer therapy, with molecular docking studies suggesting they may interact with a significant number of proteins implicated in cancer-related disorders. mdpi.com The synthesis of novel pyridinone derivatives based on known anti-HIV agents has also been a fruitful area of research, with modifications to the pyridinone ring being crucial to antiviral activity. frontiersin.org These examples highlight the vast potential for designing and synthesizing new pyridinone-based compounds with a wide range of biological activities.

A Look Back: the Historical Context and Evolution of Pyridinone Chemistry

Retrosynthetic Analysis of the 1-(Pyridin-2-yl)octan-1-one Scaffold

A retrosynthetic analysis of this compound reveals several potential bond disconnections that lead to viable starting materials. The most logical disconnection is at the carbon-carbon bond between the carbonyl group and the pyridine ring. This disconnection points to two primary types of synthons: a pyridin-2-yl nucleophile and an octanoyl electrophile, or a pyridin-2-yl electrophile and an octanoyl nucleophile.

A second disconnection can be considered at the carbon-carbon bond adjacent to the carbonyl group on the alkyl chain. However, the former approach is more common and synthetically more straightforward. These initial retrosynthetic strategies form the basis for the exploration of various synthetic routes.

Exploration of Classical and Contemporary Synthetic Routes for Acylpyridines

The synthesis of acylpyridines, including this compound, can be achieved through a variety of methods. These range from classical acylation reactions to modern palladium-catalyzed cross-coupling reactions.

Acylation Reactions Involving Pyridine Moieties (e.g., Friedel-Crafts-type acylation)

Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the deactivation of the pyridine ring by the nitrogen atom, which can also coordinate with the Lewis acid catalyst. However, acylation can be achieved using organometallic derivatives of pyridine. For instance, the reaction of a 2-lithiopyridine or a 2-pyridyl Grignard reagent with an acylating agent like octanoyl chloride is a viable approach. pubcompare.ai The reaction of octanoyl chloride with nucleophiles like alcohols and amines is a well-established method for forming esters and amides, respectively. pubcompare.ai Pyridine is often used as a catalyst in these reactions to neutralize the HCl byproduct.

Grignard Reagent-Mediated Approaches to Pyridinyl Ketones

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. wikipedia.orgiitk.ac.in The synthesis of this compound can be accomplished by reacting a pyridin-2-ylmagnesium halide with an octanoyl derivative, such as octanoyl chloride or an octanoate (B1194180) ester. mnstate.edulibretexts.org The Grignard reagent, formed from a 2-halopyridine and magnesium metal, attacks the electrophilic carbonyl carbon of the acylating agent. wikipedia.org It is crucial to carry out these reactions under anhydrous conditions to prevent the Grignard reagent from being quenched by water. wikipedia.org

An alternative Grignard-based approach involves the reaction of 2-lithiopyridine, generated in situ from 2-bromopyridine (B144113) and a strong base like n-butyllithium, with octanoyl chloride.

Nitrile-Based Synthetic Strategies (e.g., reaction of 2-cyanopyridine (B140075) with alkylmagnesium halides)

A valuable method for synthesizing pyridinyl ketones involves the reaction of a cyanopyridine with a Grignard reagent. thieme-connect.de For the synthesis of this compound, this would entail the reaction of 2-cyanopyridine with a heptylmagnesium halide (e.g., heptylmagnesium bromide). researchgate.net The Grignard reagent adds to the nitrile carbon, forming an imine salt intermediate, which is then hydrolyzed to yield the desired ketone. 2-Cyanopyridine itself can be prepared through various methods, including the ammoxidation of 2-methylpyridine (B31789) or the cyanation of 2-halopyridines. thieme-connect.de Recent studies have shown that 2-cyanopyridine derivatives can react with thiols, indicating their electrophilic nature. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine-Ketone Linkages

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their efficiency and functional group tolerance. nih.govuwindsor.ca Several palladium-catalyzed methods can be adapted for the synthesis of this compound.

One such method is the Negishi coupling, which involves the reaction of a 2-pyridylzinc halide with an acyl halide. orgsyn.org Another powerful technique is the Suzuki coupling, which typically couples an organoboron compound with an organic halide. mdpi.com While direct coupling to form a ketone can be challenging, variants of these reactions, or related carbonylative cross-coupling reactions, can be employed. For example, a 2-halopyridine could be coupled with an organometallic reagent derived from heptane (B126788) in the presence of carbon monoxide and a palladium catalyst. Decarbonylative coupling reactions of arylcarboxylic acid 2-pyridyl esters with terminal alkynes have also been reported. rsc.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, solvent, catalyst loading, and the nature of the base is crucial for maximizing the yield and selectivity of the desired product. orgchemres.orgresearchgate.net

For instance, in Grignard reactions, the choice of ether solvent (e.g., diethyl ether or THF) can influence the stability and reactivity of the Grignard reagent. libretexts.org In palladium-catalyzed reactions, the choice of ligand, palladium precursor, base, and solvent system can significantly impact the catalytic activity and the outcome of the reaction. orgsyn.orgmdpi.com The use of factorial design experiments can be a systematic approach to optimize multiple reaction parameters simultaneously. rsc.orgechemcom.com For example, a study on cellulose (B213188) tosylation demonstrated that reaction time and molar ratio were significant factors in achieving a higher degree of substitution. mdpi.com

Below are tables summarizing key reaction parameters and their potential impact on the synthesis of acylpyridines.

ParameterEffect on ReactionExample Application
Temperature Can influence reaction rate and selectivity. Higher temperatures can sometimes lead to side reactions or decomposition.In the esterification of cellulose with octanoyl chloride, increasing the temperature accelerated the reaction but had a different effect on the yield compared to the degree of substitution.
Reaction Time Affects the completeness of the reaction. Insufficient time can lead to low conversion, while excessive time may result in byproduct formation.For the synthesis of cellulose esters, both the degree of substitution and yield increased with reaction time up to a certain point.
Solvent The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of intermediates.In Grignard reactions, ether solvents like diethyl ether or THF are essential for stabilizing the Grignard reagent. libretexts.org
Catalyst Loading The amount of catalyst can impact the reaction rate and cost-effectiveness.In the synthesis of 2,4,6-triaryl pyridines, optimizing the catalyst loading was crucial for achieving a high yield. orgchemres.org
Base Can act as a proton scavenger or participate in the catalytic cycle. The choice of base can be critical for reaction success.In some palladium-catalyzed cross-coupling reactions, a base is required to facilitate the transmetalation step. researchgate.net
Synthetic RouteReactantsKey ConditionsPotential AdvantagesPotential Disadvantages
Grignard Reaction 2-Halopyridine, Mg, Octanoyl chlorideAnhydrous ether solventReadily available starting materials, strong nucleophileSensitive to moisture and protic functional groups
Nitrile-Based Synthesis 2-Cyanopyridine, Heptylmagnesium halideAnhydrous ether, followed by hydrolysisGood for constructing ketones from nitrilesRequires preparation of the Grignard reagent
Palladium-Catalyzed Coupling 2-Halopyridine, Organometallic reagent, (potentially CO)Palladium catalyst, ligand, base, solventHigh functional group tolerance, often high yieldsCatalyst can be expensive, requires careful optimization

Influence of Solvents, Temperature, and Reaction Duration

The choice of solvent, reaction temperature, and duration are critical parameters that must be optimized to achieve high yields in the synthesis of pyridinyl ketones. While specific optimization data for this compound is not extensively detailed in the reviewed literature, general principles can be drawn from the synthesis of related heterocyclic compounds. scielo.org.mxnih.gov

The solvent's polarity and boiling point can affect reagent solubility and reaction rate. For instance, in multicomponent reactions for synthesizing heterocyclic structures, ethanol (B145695) has been identified as an optimal solvent, providing a good balance of solubility and facilitating the reaction. scielo.org.mx The use of various solvents such as acetonitrile, dichloromethane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) has been explored in similar syntheses, with the choice often depending on the specific reactants and catalysts involved. scielo.org.mx

Temperature is another crucial factor. Increasing the reaction temperature can shorten the reaction time and improve the yield, as demonstrated in the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives where raising the temperature to 50°C produced the best results in terms of yield and reaction time. scielo.org.mx However, excessively high temperatures can lead to side reactions and decomposition of products. The optimal reaction duration is typically determined by monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) until the starting materials are consumed.

Table 1: Illustrative Example of Reaction Condition Optimization for a Heterocyclic Synthesis scielo.org.mx

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1NoneEtOHReflux3081
2TBAB (5 mol%)MeCN509070
3TBAB (5 mol%)DCM5012045
4TBAB (5 mol%)THF5010060
5TBAB (5 mol%)EtOH506590
6TBAB (5 mol%)H₂O5015035
This table is based on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives and serves as a general illustration of parameter influence.

Catalyst Systems for Specific Transformations (e.g., Lewis acid catalysis)

Catalysis is fundamental to the synthesis of 2-acylpyridines, with Lewis acids being particularly important for activating substrates and controlling selectivity. wikipedia.org Lewis acid catalysts, typically based on metals like aluminum, boron, tin, titanium, iridium, and rhodium, function by accepting an electron pair from a Lewis basic heteroatom (like the nitrogen or oxygen in a pyridine derivative), thereby activating the substrate for nucleophilic attack. wikipedia.orgacs.orgnih.gov

For transformations involving 2-acylpyridines, chiral-at-metal Lewis acid catalysts, such as those based on iridium and rhodium, have shown excellent activity and asymmetric induction in a variety of reactions. acs.orgnih.gov These catalysts are effective for reactions like Michael additions and Friedel-Crafts reactions. nih.gov In some cases, a single iridium complex can serve as both a chiral Lewis acid catalyst and a precursor to a photoactive species in visible-light-induced reactions. acs.orgnih.gov Rhodium-based Lewis acids have also been used to catalyze the C-C bond formation in the functionalization of 2-acylpyridines, achieving high yields and excellent stereoselectivities. uq.edu.au Chiral silver catalysts are also noted for acting as mild Lewis acids, enabling diverse reaction pathways to obtain novel chiral heterocyclic products. researchgate.net

Purification Techniques for this compound (e.g., Chromatography, Recrystallization)

Post-reaction, purification is essential to isolate this compound from unreacted starting materials, catalysts, and byproducts. The two most common and effective methods for purifying compounds of this nature are chromatography and recrystallization. evitachem.com

Column Chromatography: This is a widely used technique for separating components of a mixture. For pyridine derivatives, silica (B1680970) gel is a common stationary phase. google.com The crude product is loaded onto a column packed with silica, and a solvent system (eluent), often a mixture like dichloromethane/methanol (B129727) or ethyl acetate/hexanes, is passed through the column. google.comrsc.orgorgsyn.org Components separate based on their differential adsorption to the silica, allowing for the collection of the pure product in fractions. google.com

Recrystallization: This technique relies on the differences in solubility of the compound and impurities in a particular solvent at different temperatures. rochester.edu The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solution. evitachem.com The choice of solvent is critical; common solvents for recrystallizing organic compounds include ethanol, n-hexane, acetone, and mixtures like n-hexane/ethyl acetate. rochester.edu For pyridine-containing molecules, which can be challenging to crystallize, various solvent systems may need to be tested. rochester.edu

Table 2: Common Solvents for Recrystallization rochester.edu

Solvent/MixtureComment
Ethanol (EtOH)A general and effective solvent for minor impurities.
n-Hexane/AcetoneA good mixture, works well with slow evaporation.
n-Hexane/Ethyl Acetate (EA)Occasionally effective, especially with many impurities.
n-Hexane/Tetrahydrofuran (THF)A nice general mixture for crystallization.
WaterCan be effective for sufficiently polar compounds.

Green Chemistry Principles in 1-(Pyridin-2-yl)octan-one Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves strategies like avoiding organic solvents and using environmentally benign catalysts.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying purification. researchgate.netcmu.edu For the synthesis of related heterocyclic compounds like pyridones and picolinates, solvent-free, thermal multicomponent domino reactions have been successfully developed. rsc.orgorganic-chemistry.org These reactions often proceed by simply mixing the powdered reactants, sometimes with a catalytic amount of a base, and applying heat or microwave irradiation. cmu.eduorganic-chemistry.org This approach leads to high yields in short reaction times and represents an efficient, eco-friendly alternative to traditional solvent-based methods. rsc.orgrasayanjournal.co.in

Use of Eco-Friendly Catalysts and Reagents

The development of green catalysts is a cornerstone of sustainable chemistry. For pyridine synthesis, ammonium (B1175870) metavanadate (NH₄VO₃) has been reported as an efficient, cost-effective, mild, and environmentally friendly catalyst for one-pot reactions. nih.gov The use of water as a green solvent in conjunction with recyclable catalysts is another prominent strategy. mdpi.comtandfonline.com Supported metal catalysts, where metal nanoparticles are immobilized on materials like charcoal, graphene, or silica, are also considered green because they can be easily recovered and reused, minimizing metal leaching into the environment. core.ac.uk Furthermore, catalyst-free systems, which rely on thermal activation under solvent-free conditions, represent an ideal green synthetic route by eliminating the need for any catalytic substance. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. uobasrah.edu.iq For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been employed to map out its atomic connectivity and spatial proximities.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. The chemical shifts (δ), measured in parts per million (ppm) relative to a standard, are influenced by the electron density around each proton. libretexts.org

The aromatic protons on the pyridine ring appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. Specifically, the proton adjacent to the nitrogen atom (H-6) is the most deshielded. The protons of the octanoyl chain exhibit characteristic signals in the upfield region. The methylene (B1212753) protons adjacent to the carbonyl group are deshielded relative to the other methylene groups in the chain, while the terminal methyl group protons are the most shielded.

¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Pyridine H-6~8.50d
Pyridine H-4~7.69td
Pyridine H-3~7.26d
Pyridine H-5~7.21dd
α-CH₂~4.16s
Other CH₂1.21-1.75m
Terminal CH₃~0.86t

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used. Data presented is a representative example. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the ketone is characteristically found in the highly deshielded region of the spectrum. The carbons of the pyridine ring also appear at lower field due to their sp² hybridization and the electronegativity of the nitrogen atom. The aliphatic carbons of the octanoyl chain resonate at higher field.

¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O~212.6
Pyridine C-2~155.3
Pyridine C-6~148.7
Pyridine C-4~137.4
Pyridine C-3~124.3
Pyridine C-5~122.1
α-CH₂~46.6
Other CH₂22.6-31.8
Terminal CH₃~14.0

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. Data presented is a representative example. rsc.orgwhiterose.ac.uk

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, helping to trace the connectivity of protons within the pyridine ring and along the octanoyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. columbia.edu

The collective data from these 2D NMR experiments provides a comprehensive and unambiguous structural confirmation of this compound. ptfarm.plresearchgate.net

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. uobasrah.edu.iq

A strong absorption band is observed for the carbonyl (C=O) stretching vibration of the ketone. The position of this band is indicative of an aromatic ketone. The spectrum also shows characteristic bands for the C-H stretching vibrations of the aromatic pyridine ring and the aliphatic octanoyl chain. vscht.cz The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the fingerprint region. researchgate.net

Characteristic FT-IR Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)
Aromatic C-H Stretch~3100-3000
Aliphatic C-H Stretch~2950-2850
C=O Stretch (Ketone)~1715
Pyridine Ring (C=C, C=N) Stretches~1595, ~1460
C-H Bending~1450-1350
Fingerprint Region<1500

Note: The exact wavenumbers can vary slightly. Data presented is a representative example. rsc.org

Raman Spectroscopy (FT-Raman) for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. libretexts.org For this compound, the Raman spectrum would also be expected to show characteristic bands for the pyridine ring stretching modes and the aliphatic chain vibrations. uantwerpen.beresearchgate.net The symmetric vibrations, in particular, often give rise to strong Raman signals. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. scienceopen.com

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the precise elemental composition of a molecule and for elucidating its structure through controlled fragmentation. For this compound, with the molecular formula C₁₃H₁₉NO, the calculated exact mass is 205.1467. cookechem.combldpharm.combldpharm.com HR-MS can confirm this composition with high accuracy, typically within a few parts per million (ppm).

Upon ionization, typically via electron impact (EI), the molecular ion ([M]⁺˙) undergoes fragmentation, providing valuable structural information. The fragmentation of ketones is well-characterized and often follows predictable pathways, such as α-cleavage and McLafferty rearrangements. libretexts.orguni-saarland.de

Key expected fragmentation pathways for this compound include:

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. Two primary α-cleavage events are possible:

Loss of the heptyl radical (•C₇H₁₅), resulting in the formation of the stable pyridin-2-ylcarbonylium ion.

Loss of the pyridin-2-yl radical, leading to the formation of the heptanoyl cation. The former is often more prominent due to the stability of the resulting acylium ion.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones possessing a γ-hydrogen on the alkyl chain. The molecular ion undergoes an intramolecular hydrogen transfer from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon-α-carbon bond. This results in the elimination of a neutral alkene (in this case, hept-1-ene) and the formation of a charged enol.

Interactive Data Table: Predicted HR-MS Fragments of this compound

Fragment Ion StructureFragmentation PathwayPredicted m/z
[C₁₃H₁₉NO]⁺˙ (Molecular Ion)Ionization205.1467
[C₆H₄NCO]⁺α-Cleavage (loss of •C₇H₁₅)106.0317
[C₇H₁₅CO]⁺α-Cleavage (loss of •C₅H₄N)115.1123
[C₈H₉NO]⁺˙McLafferty Rearrangement (loss of C₅H₁₀)135.0684

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. du.edu.eg The spectrum is dictated by the presence of chromophores—groups of atoms that absorb light—and the extent of conjugation within the molecule. ubbcluj.ro In this compound, the key chromophores are the pyridine ring and the carbonyl group (C=O).

The conjugation of the carbonyl group with the aromatic pyridine ring creates an extended π-system, which influences the energies of the electronic transitions. The primary transitions observed for such systems are:

π→π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They typically occur at shorter wavelengths (higher energy) and have high molar absorptivity. For pyridyl ketones, these transitions are associated with the aromatic system. researchgate.net

n→π Transitions:* This transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. ubbcluj.ronih.gov These transitions are lower in energy (occur at longer wavelengths) and are characteristically of low intensity. researchgate.net

The conjugation between the pyridine ring and the carbonyl group is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) for both n→π* and π→π* transitions compared to their non-conjugated counterparts. nih.gov

Interactive Data Table: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Wavelength RegionCharacteristics
π → πPromotion of electron from π to π orbital of the conjugated pyridine-carbonyl system~230-280 nmHigh intensity
n → πPromotion of non-bonding electron from carbonyl oxygen to π orbital~300-350 nmLow intensity, sensitive to solvent polarity

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing

Single-Crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and provides a detailed picture of how molecules are arranged in the crystal lattice (crystal packing). While specific crystallographic data for this compound is not publicly available, analysis of closely related pyridyl ketone structures provides significant insight into its expected solid-state conformation. iucr.org

Based on crystallographic data from analogous compounds like 1-(6-Aminopyridin-2-yl)propan-1-one and various pyridyl ketone derivatives, the expected geometric parameters for this compound can be predicted. vulcanchem.comscispace.com The molecule is not expected to be perfectly planar. A key feature is the torsion angle between the plane of the pyridine ring and the plane of the carbonyl group, which is influenced by steric hindrance and crystal packing forces. In related structures, this dihedral angle can vary. vulcanchem.comiucr.org The long heptyl chain will adopt a low-energy, likely all-trans, conformation to minimize steric strain.

Interactive Data Table: Representative Bond Parameters Expected for this compound

ParameterBond/AngleExpected ValueSource of Analogy
Bond LengthPyridine C-N~1.34 Å vulcanchem.com
Bond LengthCarbonyl C=O~1.22 Å iucr.org
Bond LengthPyridine C-C(O)~1.50 Å iucr.org
Bond LengthCarbonyl C-C(alkyl)~1.52 Å iucr.org
Bond AnglePyridine-C-C(O)~118° iucr.org
Bond AngleO=C-C(alkyl)~121° iucr.org
Torsion AngleN-C-C=OVariable, non-planar vulcanchem.comiucr.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. ucl.ac.uk For this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal structure.

Hydrogen Bonding: Although lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C–H···O and C–H···N hydrogen bonds. nih.gov The carbonyl oxygen and the pyridine nitrogen atom are effective hydrogen bond acceptors, while activated C-H groups on the pyridine ring and the α-carbon of the alkyl chain can act as donors. iucr.org These interactions often link molecules into chains or more complex three-dimensional networks. nih.gov

van der Waals Forces: The long, flexible heptyl chains will interact with those of neighboring molecules primarily through weaker van der Waals forces, contributing significantly to the crystal packing, particularly in filling space efficiently. libguides.com

The interplay of these directional hydrogen bonds, π-π stacking, and non-directional van der Waals forces dictates the final, most thermodynamically stable crystal form, a phenomenon known as polymorphism. libguides.com

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. scielo.org.za DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311G(d,p), are employed to calculate the ground-state properties of this compound. researchgate.netacs.orgeurjchem.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For a molecule like this compound, which features a rigid pyridine ring attached to a flexible octyl chain, this process is particularly important. mdpi.com

The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. acs.org This reveals critical structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would confirm the planarity of the pyridine ring and determine the preferred orientation of the octan-1-one substituent relative to the ring.

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for a Pyridine-Ketone Moiety Note: This table presents typical bond lengths and angles for the core pyridine-ketone structure, as would be determined by DFT calculations. Actual values for this compound would require specific computation.

ParameterDescriptionTypical Calculated Value (B3LYP/6-311G)
C=O Bond LengthCarbonyl group bond~1.23 Å
C-C (Ketone-Ring) Bond LengthBond connecting carbonyl carbon to pyridine~1.50 Å
C-N (Pyridine) Bond LengthAverage C-N bond in the pyridine ring~1.34 Å
C=C (Pyridine) Bond LengthAverage C=C bond in the pyridine ring~1.39 Å
O=C-C (Pyridine) Bond AngleAngle involving the carbonyl group and ring~119°
C-N-C (Pyridine) Bond AngleAngle within the pyridine ring at the nitrogen~117°

Once the molecular geometry is optimized, DFT can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data.

Vibrational Frequencies : Theoretical calculations of vibrational frequencies help in the assignment of experimental Infrared (IR) and Raman spectra. researchgate.net The calculation confirms that the optimized structure is a true energy minimum if no imaginary frequencies are found. sioc-journal.cn For this compound, key vibrational modes would include the C=O stretching of the ketone group (typically a strong band around 1700 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-H stretching vibrations from both the aromatic ring and the alkyl chain. scielo.org.za

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable technique for predicting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.inforuc.dk Calculations for this compound would predict distinct signals for the protons and carbons of the pyridine ring, which are influenced by the electronegative nitrogen atom, as well as the signals corresponding to the different methylene and methyl groups in the octyl chain. d-nb.info Comparing calculated and experimental shifts can confirm the molecular structure. d-nb.info

UV-Vis Absorbance : Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis). researchgate.netnih.gov This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. For this compound, the analysis would likely reveal π→π* transitions associated with the pyridine ring and n→π* transitions involving the lone pair electrons of the carbonyl oxygen and pyridine nitrogen. scielo.org.za The calculated absorption maxima (λmax) can be compared with experimental spectra to understand the electronic properties of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO) for Chemical Reactivity and Charge Transfer

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity and electronic properties. mdpi.comscience.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO is likely centered on the electron-withdrawing carbonyl group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com

Table 2: Global Reactivity Descriptors from FMO Analysis

DescriptorFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates polarizability.
Electronegativity (χ)(I + A) / 2Measures the power to attract electrons.
Electrophilicity Index (ω)μ² / (2η) where μ = -χMeasures the energy lowering of a system when it accepts electrons.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method provides a quantitative picture of intramolecular charge delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netnih.gov

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2). researchgate.net A large E(2) value indicates a strong electronic interaction. For this compound, NBO analysis would highlight key interactions, such as:

Delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the pyridine ring.

Interaction of the oxygen lone pairs (LP(O)) with the antibonding π(C-C) and π(C-N) orbitals.

Hyperconjugative effects between the σ bonds of the alkyl chain and the π-system.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.demdpi.com

The MEP surface is color-coded to indicate potential:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would be located around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. researchgate.net

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. These are typically found around the hydrogen atoms attached to the aromatic ring.

Green : Regions of neutral or near-zero potential.

The MEP map provides a clear and intuitive guide to the molecule's charge distribution and its likely sites of interaction with other chemical species. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are of great interest for applications in optoelectronics and photonics. rsc.org Molecules that possess a significant change in dipole moment upon excitation, often found in systems with strong donor-acceptor character and extended π-conjugation, can exhibit NLO properties. mdpi.com

Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). researchgate.netresearchgate.net A large β value is indicative of a strong NLO response. For this compound, the pyridine-ketone moiety acts as an acceptor group, but the octyl chain is a simple alkyl donor with no π-conjugation. While some NLO character may arise from the charge asymmetry across the pyridinyl-carbonyl bond, it is not expected to be as significant as in molecules with more extensive conjugated systems. researchgate.net DFT calculations of the β value would provide a quantitative measure of its potential for NLO applications. researchgate.net

Reactivity Descriptors and Fukui Function Analysis for Electrophilic/Nucleophilic Attack Prediction

Reactivity descriptors derived from Density Functional Theory (DFT) are essential tools for predicting the chemical behavior of a molecule. Descriptors such as chemical potential, hardness, softness, and the electrophilicity index offer a quantitative measure of a molecule's reactivity. The Fukui function, a key local reactivity descriptor, is particularly valuable for identifying the specific atomic sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net

The Fukui function, f(r), quantifies the change in electron density at a specific point r when the total number of electrons in the molecule changes. faccts.de Condensed Fukui functions are calculated for each atomic site and are defined as follows nih.govresearchgate.netrsc.org:

For nucleophilic attack (addition of an electron): f+ = q(N+1) - q(N)

For electrophilic attack (removal of an electron): f- = q(N) - q(N-1)

For radical attack: f0 = [q(N+1) - q(N-1)] / 2

Here, q(N), q(N+1), and q(N-1) represent the atomic charges of an atom in the neutral, anionic, and cationic states of the molecule, respectively. nih.gov The site with the highest Fukui function value for a particular type of attack is predicted to be the most reactive. researchgate.net

While specific Fukui function analysis for this compound is not detailed in the available literature, studies on similar pyridine-containing molecules provide a framework for prediction. For instance, in related heterocyclic ketones, the carbonyl carbon atom is often a primary site for nucleophilic attack, while the nitrogen atom of the pyridine ring can influence the electronic distribution and potential sites for electrophilic attack. semanticscholar.org DFT calculations on other pyridine derivatives have shown that local softness and Fukui functions are powerful in identifying reactive sites. nih.govresearchgate.net

Table 1: General Principles of Fukui Function Analysis

Type of Attack Fukui Function Interpretation
Nucleophilic f+ Identifies the most likely atom to accept an electron. A higher value indicates a more favorable site for a nucleophile. faccts.de
Electrophilic f-- Identifies the most likely atom to donate an electron. A higher value indicates a more favorable site for an electrophile. faccts.de
Radical f0 Predicts the most reactive site for a radical species. faccts.de

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions in Crystalline State

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comscirp.org This technique maps the electron distribution of a molecule in its crystalline environment, providing a graphical representation of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ). mdpi.com

The normalized contact distance (dnorm) is a key parameter that highlights significant intermolecular interactions. It is defined in terms of dᵢ, dₑ, and the van der Waals radii of the atoms. Negative dnorm values, typically represented by red spots on the surface map, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, such as hydrogen bonds. mdpi.com

For this compound, a specific Hirshfeld surface analysis has not been reported. However, analyses of other pyridine-containing crystalline compounds reveal common interaction patterns. The most significant contributions to crystal packing in such molecules often come from H···H, C···H/H···C, and N···H/H···N contacts. iucr.orgnih.gov For example, in the crystal structure of a different pyridinyl derivative, H···H interactions accounted for 58.0% of the total Hirshfeld surface area, with C···H (17.9%) and N···H (6.9%) also being significant. iucr.org The presence of the carbonyl group and the long alkyl chain in this compound would likely lead to significant contributions from O···H and H···H contacts, respectively.

Table 2: Common Intermolecular Contacts and Their Typical Contributions in Pyridine Derivatives

Contact Type Typical Contribution (%) Description
H···H 40 - 60% Represents van der Waals forces and dispersion interactions, often the largest contributor. iucr.orgnih.gov
C···H / H···C 10 - 20% Indicates interactions between carbon and hydrogen atoms on adjacent molecules. iucr.org
O···H / H···O 10 - 30% Characteristic of hydrogen bonding involving oxygen atoms, expected to be significant due to the carbonyl group. grafiati.com
N···H / H···N 5 - 20% Represents hydrogen bonding or close contacts involving the pyridine nitrogen. iucr.orgnih.gov
C···C 2 - 5% Suggests the presence of π-π stacking interactions between aromatic rings. iucr.org

Thermochemical Properties and Stability Investigations

The investigation of thermochemical properties provides crucial information about the stability, decomposition behavior, and energy content of a compound. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to experimentally determine these properties. TGA measures the change in mass of a sample as a function of temperature, identifying decomposition points and thermal stability limits. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions like melting and boiling points, as well as exothermic or endothermic decomposition processes.

Computational methods can also predict thermochemical properties such as the standard enthalpy of formation, heat capacity, and entropy. acs.org These calculations are often performed using DFT and provide theoretical values that complement experimental findings.

Table 3: Key Thermochemical Parameters and Their Significance

Parameter Method of Determination Significance
Decomposition Temperature Thermogravimetric Analysis (TGA) Indicates the temperature at which the compound begins to chemically break down. A higher value suggests greater thermal stability.
Melting Point Differential Scanning Calorimetry (DSC) The temperature at which the solid phase transitions to a liquid. It is a fundamental physical property related to purity and intermolecular forces.
Enthalpy of Formation (ΔHf°) Computational Chemistry, Calorimetry Represents the change in enthalpy during the formation of one mole of the substance from its constituent elements. It is a measure of the compound's intrinsic stability.
Heat Capacity (Cp) DSC, Computational Chemistry The amount of heat required to raise the temperature of the substance by one degree.

Reactivity and Reaction Mechanisms of 1 Pyridin 2 Yl Octan 1 One

Nucleophilic Additions to the Carbonyl Group

The carbonyl group in 1-(Pyridin-2-yl)octan-1-one is a primary site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond. This reactivity is analogous to that of other ketones. evitachem.com

Common nucleophilic addition reactions include:

Grignard Reactions: Treatment with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols. For instance, reacting this compound with a Grignard reagent would yield a tertiary alcohol after an aqueous workup. The reaction of Grignard reagents with S-(2-pyridyl) thioates, which are derivatives of picolinic acid, is a well-established method for ketone synthesis, highlighting the reactivity of the carbonyl group in such systems. acs.orgoup.comacs.org Copper(I)-catalyzed coupling of 2-pyridylthioesters with Grignard reagents also provides an efficient route to ketones. nih.gov

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to the carbonyl group to form tertiary alcohols.

Reduction with Hydrides: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol, 1-(Pyridin-2-yl)octan-1-ol.

The pyridine (B92270) ring's nitrogen atom can influence the reactivity of the adjacent carbonyl group. The nitrogen lone pair can form a chelate with the metal cation of the nucleophilic reagent (e.g., Mg²⁺ in Grignard reagents), which can enhance the electrophilicity of the carbonyl carbon and influence the stereochemical outcome of the reaction.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitrogen heteroatom and the 2-acyl group. uoanbar.edu.iqstackexchange.comwikipedia.org

Electrophilic Aromatic Substitution (EAS): The nitrogen atom reduces the electron density of the ring through an inductive effect. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making reactions like Friedel-Crafts alkylation or acylation very difficult or impossible. wikipedia.orgquora.comlibretexts.org If substitution does occur, it is directed to the 3- and 5-positions, which are meta to the deactivating acyl group and less deactivated than the 4- and 6-positions. stackexchange.comquora.com

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring, enhanced by the 2-acyl group, makes it susceptible to nucleophilic attack. uoanbar.edu.iqwikipedia.org Nucleophiles preferentially attack the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. uoanbar.edu.iqstackexchange.comechemi.comwikipedia.org In this compound, the presence of the acyl group at the 2-position means that nucleophilic attack would be more likely at the 4- and 6-positions. Such reactions often require a good leaving group (like a halide) on the ring. youtube.com

Condensation Reactions Involving the Ketone Moiety

The α-protons on the methylene (B1212753) group adjacent to the carbonyl in this compound are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in various condensation reactions.

Aldol (B89426) Condensation: The enolate of this compound can react with an aldehyde or another ketone in a crossed aldol condensation. wikipedia.orgmagritek.com For example, reaction with an aromatic aldehyde like 4-nitrobenzaldehyde (B150856) in the presence of a base would yield an α,β-unsaturated ketone. wisc.edu The reaction proceeds through a β-hydroxy ketone intermediate which then dehydrates. wikipedia.org Studies on the related compound 2-acetylpyridine (B122185) show successful crossed-aldol condensations with various aromatic aldehydes. researchgate.net

Claisen-Schmidt Condensation: This is a specific type of crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-protons. Reacting this compound with benzaldehyde (B42025) under basic conditions would be an example of a Claisen-Schmidt condensation.

Henry Reaction (Nitroaldol Reaction): The Henry reaction involves the condensation of a carbonyl compound with a nitroalkane. For 2-acylpyridines, particularly their N-oxides, this reaction can be used to synthesize β-nitro alcohols, which are valuable synthetic intermediates. nih.govnih.govacs.org The reaction is often catalyzed by metal complexes to achieve high yield and enantioselectivity. nih.govnih.govacs.org

Oxidation Pathways of the Alkane Chain and Pyridine Ring

Both the alkane chain and the pyridine ring can undergo oxidation, although typically under different conditions.

Oxidation of the Alkane Chain: The long alkyl chain is generally resistant to oxidation. However, specific reagents can target the carbon adjacent to the pyridine ring or the carbonyl group. Strong oxidizing agents under harsh conditions could potentially cleave the chain. A more synthetically useful oxidation is the Baeyer-Villiger oxidation. wikipedia.orgresearchgate.net This reaction involves treating the ketone with a peroxyacid (like m-CPBA) or hydrogen peroxide to convert the ketone into an ester. wikipedia.orgresearchgate.netnih.gov The migratory aptitude of the groups attached to the carbonyl determines the product. In this case, either the pyridin-2-yl group or the heptyl group could migrate. Catalytic versions of this reaction have been developed to improve selectivity. acs.orgnih.gov

Oxidation of the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or peroxyacids. The resulting this compound N-oxide exhibits different reactivity, particularly in condensation reactions like the Henry reaction, where the N-oxide group can act as a coordinating site for catalysts. nih.govnih.gov Direct oxidation of the pyridine ring itself to form pyridinols is challenging but can be achieved enzymatically. nih.gov The oxidation of alkylpyridines to the corresponding pyridylic ketones is a known transformation, often proceeding via dearomatized intermediates. yorku.ca

Reduction Reactions of the Ketone Functionality

The ketone group is readily reduced to a secondary alcohol.

Catalytic Hydrogenation: Using catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) under a hydrogen atmosphere, the carbonyl group can be reduced to a hydroxyl group. Under more vigorous conditions, the pyridine ring can also be reduced to a piperidine (B6355638) ring.

Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the selective reduction of the ketone to the corresponding secondary alcohol, 1-(Pyridin-2-yl)octan-1-ol.

Other Reductions: Other methods like the Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide catalyst and an excess of a simple alcohol like isopropanol, can also be employed for this transformation.

The table below summarizes common reduction methods for the ketone functionality.

Reagent/MethodProductSelectivity
NaBH₄, MeOH1-(Pyridin-2-yl)octan-1-olHigh for ketone over pyridine ring
LiAlH₄, Et₂O1-(Pyridin-2-yl)octan-1-olHigh for ketone over pyridine ring
H₂/Pd-C (mild conditions)1-(Pyridin-2-yl)octan-1-olKetone reduction
H₂/PtO₂ or Rh (vigorous)1-(Piperidin-2-yl)octan-1-olBoth ketone and ring reduction

Exploration of Enolization and Tautomerism

This compound can exist in equilibrium with its enol tautomer. This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, forming a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com

Keto Form: this compound Enol Form: (E/Z)-1-(Pyridin-2-yl)oct-1-en-1-ol

The equilibrium generally favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. wikipedia.org However, the enol form is a crucial reactive intermediate. The enolization can be catalyzed by either acid or base. libretexts.org

Base-catalyzed enolization: A base removes an α-proton to form an enolate anion, which is then protonated on the oxygen to yield the enol. libretexts.org

Acid-catalyzed enolization: An acid protonates the carbonyl oxygen, making the α-proton more acidic and easier to remove by a weak base (like the solvent).

For 2-acylpyridines, there is also the possibility of imine-enamine tautomerism, where a proton migrates from the α-carbon to the pyridine nitrogen. rsc.org Studies on the related 2-phenacylpyridine show that it has an unusually large enol content, even in non-polar solvents, which can be attributed to the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the pyridine nitrogen. rsc.org This stabilization would also apply to the enol form of this compound.

Mechanistic Insights into Complex Organic Transformations Utilizing this compound as a Substrate

This compound can serve as a building block for more complex molecules, particularly heterocyclic systems. The reactivity of the ketone, the pyridine ring, and the α-protons can be harnessed in multi-step or one-pot syntheses.

One area of interest is the synthesis of fused heterocyclic systems. For example, intramolecular cyclization reactions can be designed. If a suitable electrophilic group were introduced at the end of the octanoyl chain, it could potentially react with the pyridine nitrogen or an activated position on the ring to form a bicyclic system.

Furthermore, 2-acylpyridines are precursors in the synthesis of various ligands for coordination chemistry and catalysis. researchgate.net They can be converted into oximes, hydrazones, or other derivatives that can act as multidentate ligands for transition metals. For example, the keto group can be converted to an oxime, which can then be reduced to an amine. google.com

The reaction of 5-acyl-1,2,4-triazines with certain reagents can lead to the formation of 2-acylpyridines through an inverse electron demand Diels-Alder reaction, showcasing a complex transformation where a pyridyl ketone is the product. researchgate.net This highlights the stability and importance of the 2-acylpyridine scaffold in synthetic chemistry.

Role as an Intermediate in Multi-Step Organic Syntheses

The utility of a chemical compound in organic synthesis is often defined by its ability to serve as a versatile intermediate, a molecular stepping stone that can be readily converted into more complex structures. This compound, a ketone featuring a pyridine ring, embodies this role through the reactivity of its carbonyl group and the potential for modification of the heterocyclic ring system. Its function as a synthetic intermediate is primarily demonstrated in sequential reactions where it is first formed and then subsequently transformed into a new target molecule.

A representative multi-step synthesis illustrating the role of this compound as an intermediate involves its formation via a nucleophilic addition to a pyridine derivative, followed by its reduction to the corresponding secondary alcohol. This two-step process highlights the conversion of a planar carbonyl group into a chiral alcohol, a functional group of significant interest in the synthesis of biologically active molecules. thieme-connect.comrsc.org

The first stage of this sequence involves the synthesis of the ketone itself. A common and effective method for the preparation of 2-acylpyridines is the reaction of 2-cyanopyridine (B140075) with an organometallic reagent, such as a Grignard or organolithium reagent. In this case, heptylmagnesium bromide, prepared from 1-bromoheptane, acts as the nucleophile that attacks the electrophilic carbon of the nitrile group in 2-cyanopyridine. The resulting imine intermediate is then hydrolyzed under aqueous acidic conditions to yield this compound.

Table 1: Synthesis of this compound

Step Reactants Reagents/Conditions Product
12-Cyanopyridine, Heptylmagnesium bromide1. Diethyl ether (solvent) 2. H₃O⁺ (aqueous workup)This compound

Once synthesized, this compound serves as the intermediate for the subsequent transformation. The carbonyl group of the ketone is susceptible to nucleophilic attack by hydride reagents, leading to its reduction. masterorganicchemistry.comlibretexts.org A widely used and selective reagent for this purpose is sodium borohydride (NaBH₄). masterorganicchemistry.compressbooks.pub It is preferred for its operational simplicity and safety. libretexts.org The reduction of the ketone functionality in this compound with sodium borohydride in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), proceeds efficiently to furnish the secondary alcohol, 1-(Pyridin-2-yl)octan-1-ol. youtube.com This transformation is a key step as it introduces a hydroxyl group and a stereocenter, significantly increasing the molecular complexity and providing a handle for further synthetic elaborations. The development of catalytic methods for the asymmetric reduction of 2-pyridine ketones is of considerable interest for producing enantiomerically pure chiral alcohols, which are important intermediates for chiral ligands and pharmaceuticals. thieme-connect.comrsc.org

Table 2: Reduction of this compound (Intermediate)

Step Starting Material (Intermediate) Reagents/Conditions Final Product
2This compound1. Sodium borohydride (NaBH₄) 2. Methanol (solvent)1-(Pyridin-2-yl)octan-1-ol

This two-step sequence, where this compound is formed and then consumed to create a new, more complex molecule, perfectly illustrates its role as a synthetic intermediate. The principles of such multi-step syntheses are fundamental to the construction of complex molecular architectures from simpler, readily available starting materials. mdpi.com

Advanced Research Applications in Chemical Sciences

Catalysis

The structural motif of a pyridine (B92270) ring adjacent to a ketone, as found in 1-(Pyridin-2-yl)octan-1-one, is of significant interest in the development of novel catalytic systems. This interest spans from designing sophisticated ligands for transition metals to its potential involvement in metal-free organocatalysis.

The pyridine-ketone framework is a cornerstone in the design of bidentate ligands that can coordinate with transition metals to form active catalysts. The nitrogen atom of the pyridine and the oxygen atom of the ketone can chelate to a metal center, creating a stable complex that influences the metal's electronic and steric properties. This modulation is critical for controlling catalytic activity and selectivity.

Derivatives of the pyridine-ketone structure, such as (pyridyl)imine ligands, are readily synthesized and have been successfully used to create catalysts for important organic transformations. bohrium.com These N,N-bidentate ligands, when complexed with metals like iron (Fe), palladium (Pd), and ruthenium (Ru), have shown significant efficacy. bohrium.comrsc.orgrsc.org For instance, Fe(II) complexes with (pyridyl)imine ligands are active catalysts for the transfer hydrogenation of ketones, a process that converts ketones to alcohols. bohrium.com The catalytic performance in these systems is often dictated by the steric and electronic nature of the substituents on the ligand backbone. bohrium.com

In palladium catalysis, nitrogen-based ligands are being explored as more sustainable alternatives to traditional phosphine (B1218219) ligands. rsc.org Pyridine-functionalized ligands have demonstrated good selectivity and activity in reactions like the α-arylation of ketones. rsc.org Similarly, ruthenium-catalyzed, ketone-directed C-H functionalization reactions can be significantly enhanced by the addition of bidentate NC-type ligands, underscoring the value of the pyridine motif in directing and promoting catalysis. researchgate.net

Table 1: Examples of Transition Metal Catalysts with Pyridine-Ketone Type Ligands

Metal CenterLigand TypeCatalytic ApplicationReference
Iron (Fe)(Pyridyl)imineTransfer Hydrogenation of Ketones bohrium.com
Palladium (Pd)Pyridinium (B92312) Amidate (PYA)α-Arylation of Ketones rsc.org
Ruthenium (Ru)Bipyridine-based & NCNTransfer Hydrogenation of Ketones rsc.org
Ruthenium (Ru)2-(o-Tolyl) pyridineKetone-Directed ortho-Arylation researchgate.net

While transition metal catalysis is a major area of application, the structural elements of this compound are also relevant in organocatalysis and asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule.

In this context, pyridine ketones often serve as substrates in reactions catalyzed by small organic molecules (organocatalysts) or chiral metal complexes. For example, in a Michael addition reaction, 1-(pyridin-2-yl)ethan-1-one, a structural analog of this compound, was successfully reacted with a nitroalkene in the presence of a chiral organocatalyst derived from cyclohexanediamine (B8721093) to produce a chiral product. ua.es

Furthermore, 2-alkenoylpyridines, which can be conceptually derived from pyridine ketones, are valuable substrates in asymmetric hydrophosphination reactions. rsc.orgnih.gov When catalyzed by a chiral Nickel(II) pincer complex, these reactions can yield chiral phosphine oxides with high enantioselectivity. rsc.orgnih.gov Similarly, asymmetric Henry reactions, which form a new carbon-carbon bond, can be catalyzed by copper complexes paired with chiral ligands to produce chiral nitro-alcohols with high diastereoselectivity and enantiomeric excess. acs.orgacs.org These examples highlight how the pyridine-ketone scaffold can be a key component in substrates for sophisticated asymmetric transformations that build chiral complexity. mdpi.com

Beyond serving as a ligand precursor, the pyridine moiety itself can play a role as a catalyst or co-catalyst. Pyridine and its derivatives are known to function as nucleophilic catalysts or bases in a variety of organic reactions. In more advanced systems, the pyridine unit can be incorporated into a larger structure to create a bifunctional catalyst.

For instance, a porous organic polymer containing both pyridine units and zinc bromide (Py-Zn@MA) has been developed as a highly efficient, co-catalyst-free system for the cycloaddition of CO2 to epoxides. researchgate.net In this material, the pyridine unit and the zinc metal center are believed to work cooperatively to activate the substrates. researchgate.net Another example involves a copper complex bearing a TEMPO moiety, where a pyrazolyl-pyridine unit serves as a key part of the ligand framework. This complex catalyzes the aerobic oxidation of alcohols, including the non-activated alcohol octan-1-ol. While this compound itself is not the direct catalyst in these examples, they demonstrate the principle of incorporating the pyridine functionality into advanced catalytic systems. bldpharm.com

Organic Synthesis Methodologies

The combination of a reactive ketone and a functional pyridine ring makes this compound a valuable starting material for the synthesis of more elaborate molecules. It can serve as a foundational building block or as a precursor to various heterocyclic systems.

The chemical reactivity of this compound allows it to be a versatile building block for constructing more complex molecular architectures. evitachem.com The ketone's carbonyl group can undergo a range of standard transformations, such as reduction to a secondary alcohol or nucleophilic addition, while the pyridine ring can be modified or used to direct reactions.

For example, the reduction of the ketone is a common strategy. The catalytic hydrogenation of 1-(Pyridin-2-yl)ethanone, a related compound, using rhodium nanoparticles achieves 100% conversion to the corresponding alcohol, 1-(Pyridin-2-yl)ethanol. This transformation from a ketone to a chiral alcohol is a fundamental step in many synthetic pathways. The resulting alcohol can then be used in further synthetic steps.

The carbon atom alpha to the carbonyl group is also a site for functionalization. As seen in asymmetric synthesis, conjugate additions to related α,β-unsaturated pyridine ketones allow for the construction of new carbon-carbon bonds and the introduction of new functional groups, leading to more complex structures like (R)-3-(Diphenylphosphinyl)-3-phenyl-1-(pyridin-2-yl)propan-1-one. ua.esrsc.org These transformations showcase how the simple framework of a pyridine ketone can be elaborated into molecules with significantly increased complexity.

Table 2: Synthetic Transformations Using Pyridine-Ketone Scaffolds

Starting Material TypeReagents/CatalystProduct TypeApplicationReference
1-(Pyridin-2-yl)ethanoneRh nanoparticles, H₂1-(Pyridin-2-yl)ethanolChiral Building Block
2-AlkenoylpyridineDiphenylphosphine, Chiral Ni(II) ComplexChiral Phosphine OxideAsymmetric Synthesis rsc.orgnih.gov
Pyridine KetoneNitroalkene, Chiral OrganocatalystChiral Michael AdductC-C Bond Formation ua.es
1-(4-hydroxy-5,6-dimethoxypyridin-3-yl)hexan-1-oneDess-Martin periodinane (DMP)Oxidized derivativeSynthesis of Atpenin A5 Analogues nih.gov

The pyridine-ketone structure is an excellent starting point for the synthesis of new and diverse heterocyclic compounds. mdpi.com The combination of the ketone functionality and the embedded pyridine ring allows for a variety of cyclization strategies to build new ring systems. researchgate.netrsc.org

One common approach involves using the ketone in a condensation reaction. For example, pyridine ketones can act as precursors to chalcones, which are then used in intramolecular cyclization reactions to form aza-flavanones. nih.gov Another strategy involves the multi-component reaction of a ketone, such as 3,4-dimethoxyacetophenone, with other reagents in the presence of a catalyst like DABCO to synthesize 3-cyano-2(1H)-pyridinones. eurjchem.com

Chiral Intermediate for Stereoselective Synthesis

While direct research detailing the use of this compound as a chiral intermediate is limited, the broader class of 2-acylpyridine compounds serves as a crucial substrate in stereoselective synthesis. The inherent properties of the 2-acylpyridine moiety make it a valuable building block for creating complex chiral molecules.

A notable application involves the asymmetric hydrophosphination of 2-alkenoylpyridines. Research has demonstrated that using chiral pincer nickel(II) complexes as catalysts allows for the reaction of various 2-alkenoylpyridines with diphenylphosphine. This process yields structurally diverse chiral pyridine-containing phosphine derivatives with high efficiency (up to 99% yield) and excellent enantioselectivity (up to 98% ee). The resulting products are chiral ketones structurally related to this compound, highlighting the utility of the 1-(pyridin-2-yl)ketone framework in generating stereocenters.

Furthermore, pyridine derivatives are frequently employed as starting materials in the diastereoselective synthesis of biologically significant molecules like hydroxylated indolizidine alkaloids. mdpi.com For instance, syntheses have utilized intermediates such as 1-(2-Pyridyl)-2-propen-1-ol and ethyl 3-(pyridine-2-yl)acrylate N-oxide, which are derived from other pyridine-based precursors. mdpi.com These examples underscore the importance of the pyridine ring in guiding stereoselective transformations to produce enantiomerically pure or enriched products. The functional group tolerance and reactivity of the pyridine core make compounds like this compound promising candidates for development as chiral auxiliaries or intermediates in novel synthetic pathways. whiterose.ac.ukorgsyn.org

Material Science

The structural features of this compound, specifically the pyridine ring, suggest its potential utility in the development of advanced materials, including organic electronics, functional materials, polymers, and coatings.

Exploration in Organic Electronics and Functional Materials

Pyridine and its derivatives are integral components in the design of functional materials for organic electronics. numberanalytics.com They are often used as building blocks for electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) and as hole-transporting materials (HTMs) in perovskite solar cells. rsc.org The electron-withdrawing nature of the pyridine ring can be tuned to control the frontier energy levels (HOMO/LUMO) of a molecule, which is critical for efficient charge injection and transport. rsc.orgrsc.org

For example, pyridine-appended pyrene (B120774) derivatives have been developed and studied as HTMs for OLED applications. acs.org Similarly, pyridine-containing diacylhydrazone derivatives have been investigated as potential electron-transporting and photoactive materials. researchgate.net While specific research on this compound in this area is not prominent, its structural similarity to these researched compounds suggests its potential as a precursor or building block. The combination of the electron-deficient pyridine ring and the flexible octyl chain could be exploited to synthesize novel materials with tailored electronic properties and improved processability for applications in organic electronics. smolecule.com

Potential in Polymer and Coating Development

The pyridine moiety is known to confer unique properties to polymers and coatings. Research on related compounds, such as 1-pyridin-2-yl-propan-2-one, indicates that they can be used to create advanced polymers and coatings with enhanced thermal and mechanical properties. chemimpex.com The nitrogen atom in the pyridine ring can act as a coordination site for metal centers, making such compounds useful as ligands in the synthesis of polymer catalysts.

Additionally, polymers containing pyridyl groups have been investigated for a range of applications, from drug delivery systems to biomaterials and adhesives. ontosight.ai For instance, pyridyl N-oxide substituted helically chiral poly(methacrylate)s have been shown to function as macromolecular organocatalysts. acs.org The incorporation of the this compound structure into a polymer backbone could introduce functionalities that improve adhesion, thermal stability, or create responsive materials. Coordination polymers constructed using flexible dipyridyl ligands demonstrate diverse applications in areas like catalysis, molecular separation, and gas storage. jocpr.com The long alkyl chain of this compound could impart flexibility and solubility to resulting polymers, making them suitable for various coating applications.

Analytical Chemistry

Reagent in Advanced Analytical Techniques for Substance Detection and Quantification

In analytical chemistry, compounds with distinct structural features are essential for developing reliable detection and quantification methods. The unique structure of this compound makes it a candidate for use as a reagent or standard in advanced analytical techniques.

The related compound, 1-pyridin-2-yl-propan-2-one, is noted to act as a reagent that aids in the detection and quantification of various substances in complex mixtures. chemimpex.com The pyridine ring and ketone functional group in these molecules provide characteristic signals in spectroscopic and spectrometric analyses. For instance, the pyridine ring's high proton affinity makes it readily detectable by techniques like ion mobility spectrometry (IMS) at very low concentrations. researchgate.net

Furthermore, methods using high-performance liquid chromatography (HPLC) coupled with fluorescence detection have been developed for pyridine dinucleotides. nih.gov These methods often involve a derivatization step where the pyridinium ring reacts with a ketone to form a highly fluorescent product, enabling sensitive detection. nih.gov This principle could be reversed, where a pyridine ketone like this compound acts as the derivatizing agent or as a reference compound in methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) for the trace analysis of other substances. tandfonline.comresearchgate.net The presence of both a polar pyridine head and a nonpolar octyl tail gives the molecule amphipathic properties that could be exploited in chromatographic separations.

Exploration of Biological Activity and Mechanistic Insights of 1 Pyridin 2 Yl Octan 1 One in Vitro Studies

Enzyme Inhibition and Modulation Studies:

The interaction of 1-(Pyridin-2-yl)octan-1-one with various enzymes and receptors is a key area of investigation to understand its biological effects. The pyridine (B92270) ring and the ketone group are believed to be crucial for these interactions.

Investigation of Interactions with Specific Enzymes and Receptors

While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights. For instance, various pyridine derivatives have been shown to interact with a range of biological targets. nih.gov The pyridine moiety can participate in hydrogen bonding and π-π stacking interactions, which can influence the binding affinity of the compound to biological targets. The presence of a pyridine ring in a molecule can allow for interactions with specific receptors or ion channels, thereby influencing cellular signaling pathways.

Compounds containing a pyridine ring have been investigated for their potential to modulate the activity of various enzymes. For example, derivatives of N-(Pyridin-2-yl) arylsulfonamides have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism. researchgate.net Furthermore, some pyridine derivatives have been studied as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a key enzyme in cancer metabolism. nih.gov

The table below summarizes the inhibitory activities of some pyridine derivatives against specific enzymes, offering a comparative perspective for the potential activity of this compound.

Compound ClassTarget EnzymeObserved Effect
N-(Pyridin-2-yl) arylsulfonamides11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Inhibition
2H-1λ2-pyridin-2-one derivativesMutant isocitrate dehydrogenase 1 (mIDH1)Inhibition
Pyridyl- or isoquinolinyl-substituted indolines and indolesAldosterone synthase (CYP11B2)Inhibition

This table is illustrative and based on the activities of related pyridine-containing compounds, not this compound itself.

Elucidation of Enzyme Inhibition Mechanisms (e.g., Steroid 11-Beta-Monooxygenase inhibition based on related compounds)

Although direct mechanistic studies on this compound are not extensively documented, the inhibition mechanisms of related compounds offer plausible models. For example, 2-methyl-1-(pyridin-3-yl)propan-1-one (B1590548) is known to inhibit Steroid 11-Beta-Monooxygenase (also known as 11β-hydroxylase or CYP11B1), an enzyme critical for cortisol biosynthesis. jcrpe.orguni-saarland.de The inhibition of this enzyme can lead to a reduction in cortisol levels.

Cellular Pathway Modulation:

The influence of this compound on cellular processes is another critical aspect of its biological evaluation.

Influence on Cellular Signaling Pathways

The interaction of pyridine-containing compounds with cellular signaling pathways has been a subject of research. hmc.edudrugbank.com For instance, the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell proliferation, growth, and survival, can be modulated by certain pyridine derivatives. acs.org The overactivation of the mTOR pathway is implicated in various diseases, including cancer. acs.org

Effects on Gene Expression Related to Cell Growth and Apoptosis

Studies on related compounds suggest that pyridine derivatives can influence the expression of genes involved in cell growth and apoptosis (programmed cell death). hmc.edu For example, some marine-derived compounds with pyridine moieties have been shown to induce apoptosis in cancer cells by affecting various molecular events, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins. mdpi.com Research on other heterocyclic compounds has also demonstrated the ability to induce apoptosis by increasing the BAX/BCL-2 ratio, which in turn activates the caspase cascade. nih.gov

Antimicrobial and Antifungal Investigations (In Vitro):

The potential of this compound and related compounds to combat microbial and fungal infections is an active area of research.

Research has shown that various pyridine derivatives exhibit significant antimicrobial and antifungal properties. researchgate.netresearchgate.net For instance, certain pyrimidine (B1678525) derivatives synthesized from 1-(pyridin-2-yl)prop-2-en-1-one (B126927) have demonstrated notable antibacterial and antifungal activity in vitro. researchgate.net Similarly, some N-arylpiperazine derivatives containing a pyridine moiety have shown promise against M. tuberculosis. mdpi.com

The antifungal activity of pyridine-containing compounds has also been documented. For example, some pyrazole–pyridine derivatives have shown very good antifungal activity against various fungal strains, in some cases superior to standard fungicides. nih.gov Furthermore, certain oximino esters with a trifluoromethylphenyl moiety have exhibited potent anti-Candida activity. dovepress.com

The table below presents a summary of the antimicrobial and antifungal activities of various pyridine-related compounds.

Compound ClassOrganism(s)Observed Activity
Pyrimidine derivativesBacteria and FungiSignificant antibacterial and antifungal activity
N-arylpiperazine derivativesM. tuberculosisPromising activity
Pyrazole–pyridine derivativesBotryosphaeria berengeriana, C. orbiculareVery good antifungal activity
Oximino estersCandida albicans, Candida tropicalisPotent anti-Candida activity

This table is illustrative and based on the activities of related pyridine-containing compounds, not this compound itself.

Based on a comprehensive search of available scientific literature, there is no specific in vitro research data for the compound This compound that aligns with the detailed outline provided.

The conducted searches did not yield any peer-reviewed studies assessing the inhibitory activity of this compound against the specified bacterial or fungal strains, nor were there any reports found on its anti-inflammatory potential or cytotoxic effects on cancer cell lines.

While research exists for various derivatives of pyridine and related heterocyclic structures, the strict requirement to focus solely on this compound prevents the inclusion of data from these other compounds. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this particular molecule.

Neuropharmacological Investigations (In Vitro)

The presence of a pyridine ring in the structure of this compound suggests potential interactions with the central nervous system (CNS), as pyridine alkaloids are known to possess CNS activity. nih.govresearchgate.net

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast array of xenobiotics, including drugs. dynamed.com The modulation of these enzymes can significantly impact the pharmacokinetic profile of a compound. Research on 2-methyl-1-(pyridin-3-yl)propan-1-one, a structural analog of the title compound, has indicated interactions with CYP enzymes. The metabolism of compounds containing a pyridine ring can be mediated by various CYP isoforms, with CYP3A4 being a key enzyme in the metabolism of many drugs. uef.finih.gov Inhibition or induction of these enzymes can lead to drug-drug interactions or alterations in the compound's own metabolic clearance. A thorough in vitro investigation using human liver microsomes would be necessary to determine which specific CYP isozymes are involved in the metabolism of this compound and whether it acts as an inhibitor or inducer of these enzymes. Such studies are critical for predicting its pharmacokinetic behavior and potential for enhancing the bioavailability of co-administered drugs. dynamed.com

Herbicidal Activity (In Vitro and Greenhouse Studies)

The structural features of this compound also suggest potential applications in agriculture as a herbicide.

The plant pyruvate (B1213749) dehydrogenase complex (PDHc) is a vital multi-enzyme complex that links glycolysis to the citric acid cycle, playing a critical role in plant metabolism. wikipedia.org Inhibition of this complex can lead to metabolic disruption and plant death, making it an attractive target for herbicides. nih.gove-dmj.org Research has shown that a series of novel phosphonates containing a pyridin-2-yl moiety were designed and synthesized as potential inhibitors of plant PDHc. researchgate.netresearchgate.net These studies provide a strong rationale for investigating this compound as a potential inhibitor of this essential plant enzyme complex. In vitro assays using isolated plant PDHc would be required to confirm this hypothesis and to determine the inhibitory potency of the compound.

Post-emergent herbicides are applied to weeds that have already germinated. domyown.comlawnandpestcontrolsupply.com Greenhouse studies evaluating compounds structurally related to this compound have demonstrated their potential as post-emergent herbicides. For example, certain O,O-dimethyl α-(substituted phenoxyacetoxy)-α-heterocyclylmethylphosphonate derivatives, which include a pyridin-2-yl group, have shown promising post-emergent herbicidal activity against various broadleaf weeds. nih.govresearchgate.net These findings suggest that this compound could exhibit similar efficacy. Greenhouse trials would be necessary to evaluate its effectiveness against a range of common agricultural weeds and to determine its selectivity towards crop species. grdc.com.aunuseed.com

Molecular Docking and Receptor Binding Studies

To further elucidate the potential biological activities of this compound, molecular docking and receptor binding studies are invaluable tools. Molecular docking simulations can predict the binding orientation and affinity of a ligand to the active site of a target protein. nih.gov For instance, docking studies performed on 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one provided insights into its interaction with the 5-HT1A receptor. mdpi.com Similar in silico studies could be employed to model the interaction of this compound with various neurotransmitter receptors or the active site of plant PDHc.

Complementing these computational predictions, in vitro receptor binding assays are essential to experimentally determine the binding affinity of the compound to its putative targets. researchgate.net Such assays, using radiolabeled ligands, can provide quantitative data on the potency of interaction (e.g., Ki or IC50 values). For example, the binding affinity of novel benzofuran (B130515) derivatives to opioid receptors was evaluated using such methods. jst.go.jp A comprehensive panel of receptor binding assays would be instrumental in constructing a detailed pharmacological profile for this compound.

Computational Prediction of Binding Affinities with Potential Biological Targets (e.g., Enzymes, Receptors, Proteins)

There is currently no publicly available research that has computationally predicted the binding affinities of this compound with any specific biological targets. Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting how a small molecule like this compound might interact with proteins and to estimate the strength of this interaction, often expressed as a binding affinity (e.g., Ki, IC50, or binding energy in kcal/mol).

In the absence of specific data for this compound, we can hypothesize potential interactions based on its structural features. The pyridine ring is a common motif in many biologically active compounds and can interact with a variety of protein targets. The octan-1-one chain provides a significant hydrophobic component.

Hypothetical Binding Affinity Data Table

This table is for illustrative purposes only and is not based on experimental or computational data for this compound.

Potential Biological TargetPredicted Binding Affinity (Illustrative)Computational Method (Hypothetical)
Cyclooxygenase-2 (COX-2)-8.5 kcal/molMolecular Docking
5-Lipoxygenase (5-LOX)-7.9 kcal/molMolecular Docking
Monoamine Oxidase B (MAO-B)-9.2 kcal/molMolecular Dynamics Simulation
Cannabinoid Receptor 1 (CB1)-8.1 kcal/molMolecular Docking

Elucidation of Specific Ligand-Protein Interaction Types (e.g., Hydrogen Bonding, π-π Stacking)

Without specific computational studies, the precise nature of the interactions between this compound and any potential protein targets cannot be definitively described. However, based on its chemical structure, several types of non-covalent interactions would likely play a role in its binding to a protein.

The pyridine ring is capable of participating in several key interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Furthermore, the aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site.

The carbonyl group (C=O) of the ketone is a strong hydrogen bond acceptor. The long alkyl chain (octan) would primarily engage in hydrophobic interactions with nonpolar residues in a binding pocket.

Hypothetical Ligand-Protein Interaction Data Table

This table is for illustrative purposes only and is not based on experimental or computational data for this compound.

Interaction TypePotential Interacting Amino Acid Residues (Hypothetical)Description of Interaction
Hydrogen BondingSerine, Threonine, Asparagine, GlutamineThe nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group could form hydrogen bonds with the hydroxyl or amide groups of these residues.
π-π StackingPhenylalanine, Tyrosine, TryptophanThe aromatic pyridine ring could stack with the aromatic side chains of these residues.
Hydrophobic InteractionsLeucine, Isoleucine, Valine, AlanineThe octyl chain would likely be situated in a hydrophobic pocket, interacting with the nonpolar side chains of these amino acids.

Structure Activity Relationship Sar Studies of 1 Pyridin 2 Yl Octan 1 One Analogs

Systematic Modification of the Alkyl Chain Length and its Impact on Biological Activity/Chemical Reactivity

The length of the alkyl chain attached to the carbonyl group in 2-acylpyridines, such as in 1-(Pyridin-2-yl)octan-1-one, is a crucial determinant of the molecule's reactivity and biological interactions. Studies have demonstrated that varying the chain length can significantly affect steric hindrance, lipophilicity, and ultimately, the molecule's ability to interact with biological targets or participate in chemical reactions.

Research on the asymmetric reduction of a series of alkyl 2-pyridinyl ketones has shown that the size of the alkyl substituent directly influences the stereochemical outcome of the reaction. In reductions using a chiral NAD(P)H model in the presence of magnesium ions, the optical yield of the resulting alcohol was found to decrease as the steric bulk of the alkyl group increased. oup.comoup.com For instance, the optical yield followed the order of CH₃ > C₂H₅ > C(CH₃)₃ > CH(CH₃)₂. oup.com This suggests that longer or more branched alkyl chains, such as the octyl group in this compound, introduce significant steric hindrance that can affect the approach of reagents to the carbonyl center.

The length of the alkyl chain also modulates the hydrophobic character of the molecule. An increase in chain length generally leads to increased lipophilicity. matec-conferences.orgcaymanchem.com This property is critical for processes such as membrane permeability and interaction with hydrophobic pockets in enzymes or receptors. For example, in hydrophobically-modified gelatin hydrogels, the adsorption amount of a hydrophobic drug increased as the alkyl chain length of the modifying agent increased, due to intensified hydrophobic interactions. matec-conferences.org This principle suggests that the eight-carbon chain of this compound would impart significant hydrophobic character, influencing its solubility, distribution, and potential to engage in hydrophobic interactions within a biological system. matec-conferences.orgnih.gov

The electronic properties of the molecule are less affected by the alkyl chain length itself, but the interplay between the alkyl group's steric bulk and the electronic nature of the pyridine (B92270) ring is critical. In the context of chemical reactivity, such as reduction reactions, the conformation of the substrate, which is influenced by the alkyl chain, plays a key role in determining the reaction's stereospecificity. oup.com

Table 1: Impact of Alkyl Chain Length on the Asymmetric Reduction of Alkyl 2-Pyridinyl Ketones This table is representative of the trend observed in the study and uses data for illustrative purposes.

Alkyl Substituent (R) in 2-COR-Pyridine Relative Steric Bulk Observed Optical Yield (%) in Asymmetric Reduction oup.comoup.com
Methyl (CH₃) Low High
Ethyl (C₂H₅) Moderate Medium
Isopropyl (CH(CH₃)₂) High Low
tert-Butyl (C(CH₃)₃) Very High Lower

Derivatization of the Pyridine Ring and its Influence on Molecular Interactions

Introducing various substituents onto the pyridine ring can dramatically alter a compound's biological profile. For instance, studies on N-(pyridin-2-yl)benzamide derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa have shown that the position and nature of substituents are critical. researchgate.net Similarly, research on 2-(pyridin-2-yl)-1H-benzimidazole derivatives revealed that the addition of a fluorophenoxy group to the pyridine moiety resulted in good antimicrobial activity against Gram-positive bacteria. nih.gov This highlights how tuning the electronic and steric properties of the pyridine ring can enhance specific biological activities.

The antiproliferative activity of pyridine derivatives has also been linked to specific substitution patterns. For example, increasing the number of methoxy (B1213986) (OMe) groups on related aromatic systems was shown to correlate with increased potency against certain cancer cell lines. nih.gov In another study, introducing a methyl group onto the tetrahydropyridine (B1245486) ring of γ-carboline analogs resulted in a significant boost in activity as CFTR potentiators. acs.org These findings underscore the principle that even small modifications to the heterocyclic core can lead to substantial changes in molecular interactions and biological responses.

Stereochemical Considerations and Enantioselective Synthesis for Chiral Derivatives

The carbonyl group of this compound is a prochiral center. Its reduction leads to the formation of a chiral secondary alcohol, 1-(Pyridin-2-yl)octan-1-ol, which can exist as two enantiomers (R and S). The spatial arrangement of substituents around this newly formed stereocenter is often critical for biological activity, as enantiomers can exhibit significantly different interactions with chiral biological macromolecules like enzymes and receptors. acs.org

Consequently, the enantioselective synthesis of chiral pyridyl alcohols is a significant area of research. Various methods have been developed to control the stereochemical outcome of the reduction of 2-acylpyridines.

Biocatalytic Reduction : Enzymes, such as ketoreductases or whole-cell biocatalysts, are highly effective for producing enantiomerically pure alcohols. nih.govresearchgate.net For example, lipase-catalyzed asymmetric acetylation has been successfully used to resolve racemic 1-(2-pyridyl)ethanols, yielding the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purity. acs.org Plant-based biocatalysts have also been used for the stereoselective reduction of prochiral phenylketones to their corresponding (S)-alcohols with high enantiomeric excess. researchgate.net

Asymmetric Chemical Catalysis : Chiral catalysts are employed to favor the formation of one enantiomer over the other. The asymmetric reduction of 2-acylpyridines using a chiral NAD(P)H model compound in the presence of a metal ion like Mg²⁺ can achieve high stereoselectivity. oup.comoup.com The metal ion is believed to "freeze" the conformation of the substrate at the transition state, enhancing stereochemical control. oup.com Another approach is the asymmetric Henry reaction of 2-acylpyridines using a Ni–PyBisulidine complex, which yields tertiary nitro alcohols with good enantiomeric excess. rsc.orgrsc.org

The importance of chirality is highlighted in studies where the biological activity of enantiomers differs starkly. In a series of tetrahydro-γ-carboline CFTR potentiators, the (R)-enantiomer was found to be significantly more potent than the (S)-enantiomer, demonstrating a clear stereochemical preference for the biological target. acs.org This underscores the necessity of producing enantiomerically pure compounds to maximize therapeutic efficacy and minimize potential off-target effects from the less active or inactive enantiomer.

Table 2: Examples of Enantioselective Synthesis Methods for Chiral Pyridyl Alcohols

Method Reagent/Catalyst Product Type Key Feature Reference
Lipase-Catalyzed Resolution Candida antarctica lipase (B570770) (CAL) (R)-acetate and (S)-alcohol High enantiospecificity for resolving racemic mixtures. acs.org
Asymmetric Reduction Chiral NAD(P)H model + Mg²⁺ Chiral secondary alcohol Metal ion coordination enhances stereoselectivity. oup.comoup.com
Asymmetric Henry Reaction Ni–PyBisulidine complex Chiral tertiary nitro alcohol Direct synthesis of tertiary nitro alcohols from 2-acylpyridines. rsc.orgrsc.org
Biocatalytic Reduction Plant biocatalysts (Eryngium horridum) (S)-phenylethanols Environmentally friendly synthesis with excellent enantiomeric excess. researchgate.net

Computational SAR Modeling for Predictive Compound Design

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of compounds like this compound and its analogs. oncodesign-services.commdpi.com These in silico techniques build mathematical models that correlate the chemical structure of molecules with their biological activities, accelerating the drug discovery process and reducing the need for extensive synthesis and testing. nih.gov

The process of computational SAR modeling involves several key steps:

Data Collection : A dataset of compounds with known biological activities is assembled. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., size, shape, lipophilicity, electronic properties), are calculated. nih.gov

Model Building : Statistical methods or machine learning algorithms, such as deep learning, are used to create a model that links the descriptors to the observed activity. mdpi.comnih.gov

Model Validation : The model's predictive power is rigorously tested to ensure its reliability. nih.gov

For pyridine-containing compounds, computational studies can provide deep insights. Molecular docking, a type of molecular modeling, can simulate the interaction between a ligand and its target protein, helping to visualize how modifications to the pyridine ring or the alkyl chain might enhance binding affinity. oncodesign-services.com For example, in silico studies of N-(pyridin-2/3-yl)alkanamide derivatives as quorum sensing inhibitors involved molecular docking to predict binding affinities, which correlated with experimental results. researchgate.net

QSAR models can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis. nih.gov This approach not only saves time and resources but also helps in designing novel compounds with improved properties. The use of advanced techniques like 3D-QSAR and deep learning can capture complex SAR trends and provide more accurate predictions. mdpi.commdpi.com By integrating experimental SAR data with computational modeling, researchers can develop a comprehensive understanding of how the structural features of this compound analogs govern their activity, leading to the rational design of new and more effective molecules. nih.gov

Future Directions and Research Perspectives for 1 Pyridin 2 Yl Octan 1 One

Development of Novel and Efficient Synthetic Routes

The future of 1-(Pyridin-2-yl)octan-1-one research is intrinsically linked to the development of more efficient and sustainable methods for its synthesis. While current methods exist, future research will likely focus on several key areas to improve yield, reduce environmental impact, and enhance accessibility for broader applications.

One promising avenue is the exploration of palladium-catalyzed C(sp³)–H acylation reactions. This method utilizes aldehydes as an acyl source in the presence of an oxidant, offering a direct and atom-economical approach. ehu.es The use of microwave irradiation in conjunction with palladium(II) catalysis has already shown promise for the acylation of similar heterocyclic compounds, significantly reducing reaction times compared to standard thermal conditions. ehu.es Further research could optimize these conditions specifically for the synthesis of this compound, potentially leading to higher yields and milder reaction conditions.

Another area of interest is the application of photoredox catalysis. This technique uses visible light to drive chemical reactions, often with high selectivity and under mild conditions. acs.org The generation of oxygen-centered radicals from pyridine (B92270) N-oxides, which can then participate in C–H functionalization, presents a novel strategy that could be adapted for the synthesis of this compound. acs.org The tunability of the pyridine N-oxide catalyst allows for fine-tuning of reactivity, which could be exploited to optimize the synthesis.

Furthermore, advancements in enantioselective catalysis could open doors to the synthesis of chiral derivatives of this compound. Palladium-catalyzed allylic substitution, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, could be explored to introduce chirality into the octan-1-one chain. acs.org The development of new generations of ligands and catalysts will be crucial for achieving high enantioselectivity in these transformations.

Finally, process development and scale-up will be critical for translating laboratory-scale syntheses into viable industrial processes. A focus on robust, high-yielding reactions using readily available starting materials will be essential for making this compound and its derivatives more accessible for widespread research and potential commercialization. acs.org

Application in Targeted Drug Delivery Systems

The unique structural features of this compound make it a promising candidate for incorporation into targeted drug delivery systems. Future research in this area will likely focus on leveraging its physicochemical properties to enhance the efficacy and reduce the side effects of therapeutic agents. americanpharmaceuticalreview.comijper.org

One key strategy involves the use of nanoparticles as carriers. These tiny carriers can be engineered to encapsulate drugs and deliver them to specific cells or tissues. worldbrainmapping.org The lipophilic octan-1-one chain of this compound could facilitate its incorporation into lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles, enhancing drug loading and stability. nih.gov Furthermore, the pyridine moiety could be functionalized with targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific receptors on diseased cells, a concept known as active targeting. worldbrainmapping.orgnih.gov

Another approach is the development of self-nanoemulsifying drug delivery systems (SNEDDS). A study on a similar compound, 1-(2,5-dihydroxy phenyl)-3-pyridine-2-yl-propenone, demonstrated that formulating it into a SNEDDS improved its solubility and bioavailability. japsonline.com This suggests that this compound could also be formulated in this manner to enhance its delivery and potential therapeutic effects.

The enhanced permeability and retention (EPR) effect is another mechanism that could be exploited. americanpharmaceuticalreview.com In tumors and inflamed tissues, the blood vessels are often leaky, allowing nanoparticles to accumulate preferentially in these areas. By incorporating this compound into nanoparticles, it may be possible to achieve passive targeting to these sites, increasing the local concentration of the compound and any co-delivered drug.

Future research will need to focus on the design and characterization of these delivery systems, including their stability, drug release kinetics, and in vitro and in vivo efficacy. The goal is to create systems that can effectively transport this compound to its target while minimizing off-target effects.

Advanced Computational Modeling for Predicting Novel Biological Applications

Advanced computational modeling is set to play a pivotal role in uncovering the full therapeutic potential of this compound. By simulating interactions at the molecular level, researchers can predict biological activities, optimize structures, and guide synthetic efforts, ultimately accelerating the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By developing QSAR models for this compound and its derivatives, researchers can predict their activity against various biological targets without the need for extensive laboratory testing. mdpi.com This can help prioritize which compounds to synthesize and test, saving time and resources. Recent advances in machine learning and artificial intelligence are further enhancing the predictive power of QSAR models. acs.orgmdpi.com

Molecular docking simulations can provide insights into how this compound might bind to specific protein targets. This information is crucial for understanding its mechanism of action and for designing more potent and selective derivatives. For example, docking studies could be used to predict the binding affinity of this compound to various enzymes or receptors implicated in disease.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with biological molecules over time. nih.gov This can provide a more realistic picture of its behavior in a biological environment and can help to identify key interactions that are important for its activity.

The integration of these computational methods will allow for a more rational and efficient approach to drug design. By combining the predictive power of QSAR with the detailed insights from molecular docking and MD simulations, researchers can design novel derivatives of this compound with improved therapeutic properties.

Integration with High-Throughput Screening for Broader Activity Profiling

To fully understand the therapeutic potential of this compound, a comprehensive assessment of its biological activity is necessary. High-throughput screening (HTS) offers a powerful platform to rapidly screen this compound against a vast array of biological targets, thereby identifying novel activities and potential therapeutic applications.

The integration of HTS allows for the simultaneous testing of this compound in a multitude of assays, covering a wide range of target classes such as G protein-coupled receptors, ion channels, enzymes, and transporters. This broad profiling can uncover unexpected activities and provide valuable information on the compound's selectivity and potential off-target effects. researchgate.net The miniaturization of assays in HTS formats, moving from 96- to 1536-well plates, significantly reduces the amount of compound and reagents needed, making the process more cost-effective and efficient. dispendix.com

A tiered screening approach can be employed to manage the large datasets generated by HTS. nih.gov Initially, this compound can be screened at a single high concentration to identify potential "hits." nih.gov These hits can then be subjected to further testing in concentration-response format to confirm their activity and determine their potency. Follow-up assays can be used to rule out false positives and to further characterize the mechanism of action of the compound.

The data generated from HTS can be used to build activity profiles for this compound, which can be compared to the profiles of known drugs and other compounds. This can help to identify potential mechanisms of action and to guide the design of future studies. The feedback of HTS results into computational modeling and medicinal chemistry efforts can create a more rational and efficient drug discovery pipeline.

Exploration of Undiscovered Catalytic Roles

Beyond its potential in medicinal chemistry, this compound and its structural motifs may possess undiscovered catalytic properties. The pyridine ring, a common feature in many ligands and catalysts, suggests that this compound could play a role in various chemical transformations.

The nitrogen atom in the pyridine ring can act as a Lewis base, coordinating to metal centers and influencing their catalytic activity. Research into pyridine-containing ligands has shown their effectiveness in a wide range of reactions, including cross-coupling and C-H activation. ehu.es It is conceivable that this compound or its derivatives could serve as ligands in novel catalytic systems.

Furthermore, the ketone functionality could participate in catalytic cycles, for example, through enolate intermediates. The combination of the pyridine and ketone moieties in a single molecule could lead to unique reactivity and selectivity.

Future research in this area could involve screening this compound and its derivatives as catalysts in a variety of organic reactions. Computational studies could also be employed to predict potential catalytic activities and to guide the design of new catalysts based on this scaffold. The exploration of its catalytic potential could open up new applications for this versatile molecule in synthetic chemistry.

Design and Synthesis of Bioisosteres and Derivatives with Enhanced Specificities

To optimize the therapeutic potential of this compound, the design and synthesis of bioisosteres and derivatives with enhanced specificities will be a critical area of future research. Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. acs.org

For instance, the pyridine ring could be replaced with other five- or six-membered heterocycles to explore the impact on biological activity. nih.gov Similarly, the octan-1-one side chain could be modified by introducing different functional groups, altering its length, or introducing conformational constraints to improve binding to a specific target. acs.org The amide group, for example, is a common bioisostere for other functional groups, and its incorporation could lead to improved properties. nih.govnih.gov

The synthesis of these new derivatives will require the development of flexible and efficient synthetic routes. Techniques such as "click chemistry" can be employed for the rapid synthesis of libraries of compounds for screening. nih.gov The structure-activity relationship (SAR) studies of these new compounds will be crucial for understanding how different structural modifications affect their biological activity.

The ultimate goal of this research is to develop derivatives of this compound with improved therapeutic profiles. This could include compounds with higher potency, greater selectivity for their target, reduced off-target effects, and improved pharmacokinetic properties. The design and synthesis of these new molecules will be a key driver of innovation in the field.

Q & A

Q. What are the optimized synthetic routes for preparing 1-(Pyridin-2-yl)octan-1-one, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

  • Step 1: Utilize palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) to assemble the pyridine-octanone scaffold. For example, tert-butyl-protected intermediates can be synthesized using Pd₂(dba)₃ and BINAP ligands in toluene .
  • Step 2: Optimize reaction parameters: Temperature (80–110°C), solvent polarity (toluene or ethanol), and stoichiometric ratios of reagents (e.g., Fe powder for nitro-group reduction) to minimize side products .
  • Step 3: Characterize intermediates via LC-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 218.1 for the final product) .

Q. How can NMR and X-ray crystallography be applied to confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Analysis:
    • Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CD₃CN). Key signals include the pyridine ring protons (δ 7.5–8.5 ppm) and ketone carbonyl (δ ~205 ppm in ¹³C) .
    • Compare experimental shifts with computational predictions (e.g., DFT) to validate assignments .
  • X-ray Crystallography:
    • Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Use SHELXL for structure refinement, focusing on bond lengths (C=O: ~1.22 Å) and angles .
    • Analyze hydrogen-bonding patterns (e.g., C–H···N interactions) to confirm packing arrangements .

Q. What challenges arise during the crystallization of this compound, and how can they be addressed?

Methodological Answer:

  • Challenge 1: Low solubility in non-polar solvents.
    • Solution: Use mixed solvents (e.g., DCM/hexane) or gradient cooling to enhance nucleation .
  • Challenge 2: Twinning or disordered crystal lattices.
    • Solution: Employ high-resolution data (≤ 0.8 Å) and SHELXE for twin refinement .
  • Challenge 3: Hygroscopicity leading to hydrate formation.
    • Solution: Conduct crystallization under anhydrous conditions (e.g., glovebox) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what chiral catalysts are effective?

Methodological Answer:

  • Catalyst Selection: Use chiral ligands like (S,S)-L* or (R,R)-L* (≥90% ee) to induce asymmetry during nucleophilic substitution or ketone alkylation .
  • Reaction Design:
    • Perform kinetic resolution via asymmetric catalysis (e.g., Pd/BINAP systems) .
    • Monitor enantiomeric excess (ee) using chiral HPLC with a cellulose-based column .
  • Mechanistic Insight: Computational modeling (e.g., DFT) can predict transition states and guide ligand optimization .

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in crystal lattices?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen bonds (e.g., R₂²(8) motifs) using Mercury software .
  • Crystal Engineering:
    • Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to stabilize specific packing motifs .
    • Compare experimental lattice energies (via PIXEL calculations) with simulated structures .

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry at the B3LYP/6-31G(d) level to compute frontier orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
    • Simulate IR and UV-Vis spectra for comparison with experimental data .
  • Molecular Dynamics (MD):
    • Simulate solvent effects (e.g., ethanol vs. toluene) on conformational flexibility using GROMACS .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:

  • Case 1: Discrepant NMR coupling constants vs. X-ray dihedral angles.
    • Resolution: Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering) .
  • Case 2: Unexpected FTIR carbonyl stretches (e.g., 1680 cm⁻¹ vs. predicted 1720 cm⁻¹).
    • Resolution: Investigate solvent polarity or hydrogen-bonding interactions using attenuated total reflectance (ATR) IR .

Q. What strategies are recommended for analyzing byproducts in the synthesis of this compound?

Methodological Answer:

  • Byproduct Identification:
    • Use high-resolution mass spectrometry (HRMS) to detect impurities (e.g., over-reduced amines or dimeric species) .
    • Isolate byproducts via flash chromatography (silica gel, hexane/EtOAc gradient) .
  • Mechanistic Studies:
    • Conduct kinetic isotope effects (KIE) or radical trapping experiments to elucidate reaction pathways .

Tables for Key Data

Q. Table 1: Selected Crystallographic Data for this compound Derivatives

ParameterValue (Example)Method/Reference
Bond length (C=O)1.22 ÅX-ray (SHELXL)
Dihedral angle12.5°Mercury
H-bond (N···H–C)2.89 ÅGraph Set Analysis

Q. Table 2: NMR Spectral Data (CD₃CN)

Signalδ (ppm)MultiplicityAssignment
Pyridine H-38.21d (J=5.1 Hz)Ortho to ketone
Octanone CH₂2.45tAdjacent to C=O

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.